molecular formula C10H7F2N3O B194809 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 86404-63-9

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No. B194809
CAS RN: 86404-63-9
M. Wt: 223.18 g/mol
InChI Key: XCHRPVARHBCFMJ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 223.18 .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 103-107 °C (lit.) .

Scientific Research Applications

Process Development in Antifungal Agents

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone plays a crucial role in the synthesis of antifungal agents like Voriconazole. The stereochemistry in its synthesis significantly influences the efficacy of the resultant antifungal compounds (Butters et al., 2001).

Antifungal Activity Studies

This compound has been used in the synthesis of Schiff bases, which demonstrate notable antifungal activities. Its derivatives, through various chemical reactions, show efficacy against fungal infections (Khatun, Islam, & Hai, 2012).

Analytical Method Development

In pharmaceutical research, it's used for developing analytical methods for detecting genotoxic impurities in drug samples, showcasing its importance in ensuring drug safety and compliance with health regulations (Devanna & Reddy, 2016).

Synthesis of New Antifungal Derivatives

Research has focused on synthesizing new 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, which have shown high antifungal activities, indicating the versatility of this compound in creating effective antifungal agents (Ruan et al., 2011).

Structural Analysis and Characterization

Its derivatives have been analyzed for structural characteristics using techniques like X-ray crystallography. Such studies contribute to understanding the molecular geometry and potential applications in medicinal chemistry (Xu et al., 2005).

Role in Agricultural Fungicides

1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a derivative, is key in synthesizing prothioconazole, an agricultural fungicide. This highlights its role in agriculture, contributing to crop protection (Ji et al., 2017).

properties

IUPAC Name

1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHRPVARHBCFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235529
Record name 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone
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Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

CAS RN

86404-63-9
Record name 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Source CAS Common Chemistry
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Record name 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
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Record name 2,4-DIFLUORO-.ALPHA.-(1H-1,2,4-TRIAZOLYL)ACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A process for preparing fluconazole, including the steps of (1) acylating 1,3-difluorobenzene (DFB) to obtain 2-chloro-2',4'-difluoroacetophenone (CAP); (2) alkylating 4-amino-4H-1,2,4-triazole (4-AT) with CAP to obtain 2-(1H-1,2,4-triazol-1-yl)-2',4'-difluoroacetophenone (TAAP) salt; (3) deaminating TAAP salt to obtain TAAP; and (4) reacting TAAP with 1,2,4-triazole to obtain fluconazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Citations

For This Compound
42
Citations
X Tao, L Yuan, XQ Zhang, C Jing… - … Section E: Structure …, 2007 - scripts.iucr.org
(IUCr) 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 7 scripts.iucr.org
AO Zacharias, A Varghese, KB Akshaya… - Journal of Molecular …, 2018 - Elsevier
A novel triazole derivative 1-(1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene) thiosemicarbazide was synthesized and subjected to density functional theory (DFT) studies …
Number of citations: 66 www.sciencedirect.com
G Yu, C Li, T Xiao, S Li, X Tian - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
(IUCr) (Z)-1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone oxime Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 1 scripts.iucr.org
QM Wen, BT Yin, CY Yan, CH Zhou - Acta Crystallographica Section …, 2012 - scripts.iucr.org
In the title molecule, C21H19FN4O, the triazole ring forms dihedral angles of 67.0 (1) and 59.6 (1) with the phenyl and fluoro-substituted benzene rings, respectively. The dihedral angle …
Number of citations: 11 scripts.iucr.org
T Xiao, Y Li, D Liu, G Yu - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
The asymmetric unit of the title compound, C13H10FN3OS2, contains two independent molecules, which differ slightly in the relative orientations of the triazole and ethylsulfanyl groups …
Number of citations: 2 scripts.iucr.org
D Liu, C Li, X Tian, S Li, T Xiao - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
(IUCr) 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 3 scripts.iucr.org
M Russell, MIH Soiket - Org. Commun, 2014 - researchgate.net
Schiff’s base1-[(2, 4-difluorophenyl)-2-(1H-1, 2, 4-triazol-1-yl)] ethanone thiosemicarbazone (compound 1A) wasprepared by condensation of 1-(2, 4-difluorophenyl)-2-[1 (H)-1, 2, 4-…
Number of citations: 3 www.researchgate.net
BT Yin, JS Lv, Y Wang, CH Zhou - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title molecule, C17H10F3N3O, the C=C bond connecting the triazole ring and 4-fluorophenyl groups adopts a Z conformation. The triazole ring forms dihedral angles of 15.3 (1) …
Number of citations: 1 scripts.iucr.org
R Khatun, ASM Islam, MA Hai - Journal of the Bangladesh …, 2012 - chemicalsocietybd.org
Syntheses of Schiff’s base1 1-[(2, 4-difluorophenyl)-2-(1H-1, 2, 4-triazol-1-yl)] ethanone thiosemicarbazone (1A) prepared by condensation of 1-(2, 4-difluorophenyl)-2-[1 (H)-1, 2, 4-…
Number of citations: 4 chemicalsocietybd.org
K Wan, B Fang, GZ Wang, CH Zhou - Acta Crystallographica Section …, 2010 - scripts.iucr.org
In the title compound, C10H5Br2F2N3O, the mean planes of the benzene and triazole rings form a dihedral angle of 84.86 (2). In the crystal structure, weak intermolecular C—H⋯O …
Number of citations: 5 scripts.iucr.org

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